molecular formula C16H24ClNO B12351678 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one,monohydrochloride

1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one,monohydrochloride

Cat. No.: B12351678
M. Wt: 281.82 g/mol
InChI Key: HHNUXCDBTDYRJL-UHFFFAOYSA-N
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Description

1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride is a synthetic organic compound It is characterized by its unique structure, which includes an indene moiety and an ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride typically involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.

    Introduction of the Ethylamino Group: This step involves the alkylation of the indene structure with an ethylamine derivative.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with a pentanone derivative under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as:

    Enzyme Inhibition: Blocking the activity of specific enzymes.

    Receptor Binding: Interacting with receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-dihydro-1H-inden-5-yl)-2-(methylamino)pentan-1-one: Similar structure but with a methylamino group instead of an ethylamino group.

    1-(2,3-dihydro-1H-inden-5-yl)-2-(propylamino)pentan-1-one: Similar structure but with a propylamino group.

Uniqueness

1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one, monohydrochloride is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H24ClNO

Molecular Weight

281.82 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride

InChI

InChI=1S/C16H23NO.ClH/c1-3-6-15(17-4-2)16(18)14-10-9-12-7-5-8-13(12)11-14;/h9-11,15,17H,3-8H2,1-2H3;1H

InChI Key

HHNUXCDBTDYRJL-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC2=C(CCC2)C=C1)NCC.Cl

Origin of Product

United States

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